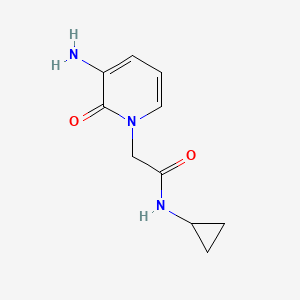
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Cyclopropylacetamide Formation: The cyclopropyl group can be introduced through cyclopropanation reactions, and the acetamide group can be formed through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyanopyridine: Another pyridine derivative with potential biological activities.
2-(2-Oxopyridin-1(2H)-yl)acetamide: Similar structure but without the cyclopropyl group.
N-Cyclopropyl-2-pyridone: Contains the cyclopropyl group but lacks the amino group.
Uniqueness
2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-cyclopropylacetamide is unique due to the presence of both the amino group and the cyclopropylacetamide moiety, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C10H13N3O2/c11-8-2-1-5-13(10(8)15)6-9(14)12-7-3-4-7/h1-2,5,7H,3-4,6,11H2,(H,12,14) |
InChI Key |
VJNHOFFUSCOTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


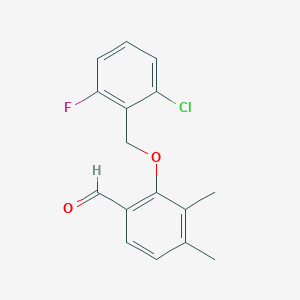
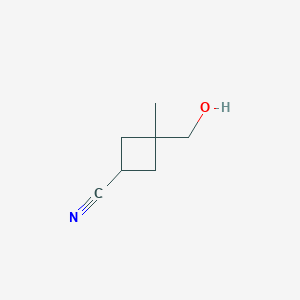
![(7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13018823.png)
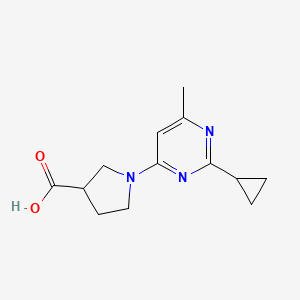
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13018829.png)
![7-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13018830.png)
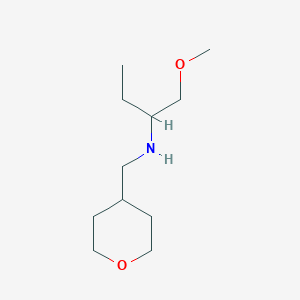
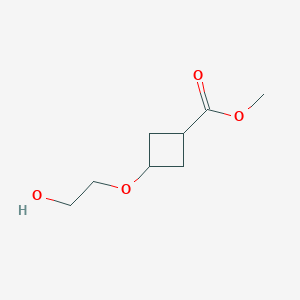
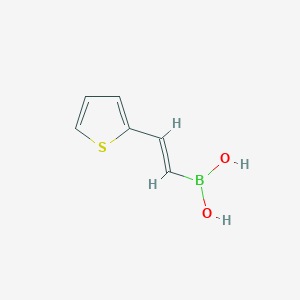
![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13018847.png)
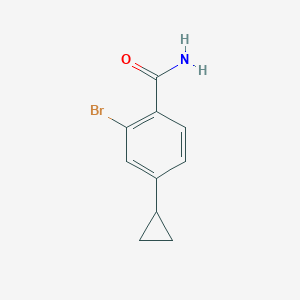
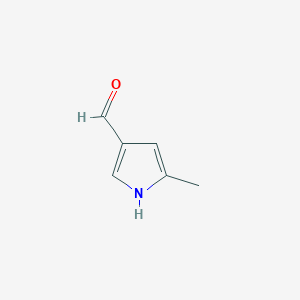
![7,7-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B13018856.png)

